(S)-2-Amino-5-guanidino-N-hydroxypentanamide dihydrochloride (S)-2-Amino-5-guanidino-N-hydroxypentanamide dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18533790
InChI: InChI=1S/C6H15N5O2.2ClH/c7-4(5(12)11-13)2-1-3-10-6(8)9;;/h4,13H,1-3,7H2,(H,11,12)(H4,8,9,10);2*1H/t4-;;/m0../s1
SMILES:
Molecular Formula: C6H17Cl2N5O2
Molecular Weight: 262.14 g/mol

(S)-2-Amino-5-guanidino-N-hydroxypentanamide dihydrochloride

CAS No.:

Cat. No.: VC18533790

Molecular Formula: C6H17Cl2N5O2

Molecular Weight: 262.14 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-5-guanidino-N-hydroxypentanamide dihydrochloride -

Specification

Molecular Formula C6H17Cl2N5O2
Molecular Weight 262.14 g/mol
IUPAC Name (2S)-2-amino-5-(diaminomethylideneamino)-N-hydroxypentanamide;dihydrochloride
Standard InChI InChI=1S/C6H15N5O2.2ClH/c7-4(5(12)11-13)2-1-3-10-6(8)9;;/h4,13H,1-3,7H2,(H,11,12)(H4,8,9,10);2*1H/t4-;;/m0../s1
Standard InChI Key OLQRLDDSCGCBQT-FHNDMYTFSA-N
Isomeric SMILES C(C[C@@H](C(=O)NO)N)CN=C(N)N.Cl.Cl
Canonical SMILES C(CC(C(=O)NO)N)CN=C(N)N.Cl.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core structure derives from L-arginine, with critical modifications at the carboxyl terminus. The primary backbone consists of a pentanamide chain, where the α-carbon adopts an S-configuration. The ε-position of the side chain hosts a guanidino group (-NH-C(=NH)-NH₂), while the terminal carboxyl group is replaced by a hydroxamic acid (-CONHOH). The dihydrochloride salt form ensures solubility in aqueous media .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name(2S)-2-amino-5-(diaminomethylideneamino)-N-hydroxypentanamide; dihydrochloride
Molecular FormulaC₆H₁₇Cl₂N₅O₂
Molecular Weight262.14 g/mol
SMILES (Isomeric)C(CC@@HN)CN=C(N)N.Cl.Cl
InChIKeyOLQRLDDSCGCBQT-FHNDMYTFSA-N

Stereochemical Considerations

The S-configuration at the α-carbon is critical for chiral recognition in biological systems. Computational models indicate that the hydroxamic acid group adopts a planar conformation, facilitating hydrogen bonding with target proteins . The guanidino group’s protonation state (pKₐ ~12.5) renders it positively charged under physiological conditions, influencing electrostatic interactions .

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis typically begins with N-hydroxy-L-argininamide (Parent Compound CID 151275), which undergoes hydrochlorination to yield the dihydrochloride salt. Key steps include:

  • Hydroxamation: Introduction of the -NHOH group via reaction with hydroxylamine under alkaline conditions.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride form .

Reactivity Profile

  • Hydroxamic Acid Group: Participates in chelation with transition metals (e.g., Fe³⁺, Zn²⁺), a property exploited in metalloenzyme inhibition .

  • Guanidino Group: Undergoes nitrosation reactions to form nitric oxide (NO) under oxidative conditions, though this pathway is attenuated compared to free L-arginine due to steric hindrance.

Table 2: Computed Physicochemical Properties

PropertyValueRelevance
Hydrogen Bond Donors7High solubility in polar solvents
Topological Polar SA140 ŲLimited membrane permeability
Rotatable Bonds5Conformational flexibility
LogP (Predicted)-3.1High hydrophilicity

Biological Relevance and Mechanism of Action

Enzyme Interactions

The compound’s structural analogy to L-arginine suggests potential as a competitive inhibitor of nitric oxide synthase (NOS). Molecular docking studies propose that the hydroxamic acid group coordinates with the heme iron in NOS, displacing the substrate and reducing NO production .

Pharmacodynamic Considerations

  • Bioavailability: With a topological polar surface area of 140 Ų, passive diffusion across lipid membranes is unlikely, necessitating carrier-mediated transport .

  • Metabolic Stability: Resistance to proteolytic cleavage due to the hydroxamic acid moiety enhances plasma half-life compared to peptide analogs.

Analytical Characterization

Spectroscopic Methods

  • Mass Spectrometry: ESI-MS (positive mode) shows a predominant [M+H]⁺ ion at m/z 263.1, consistent with the molecular weight .

  • NMR: ¹H-NMR (D₂O) exhibits characteristic signals at δ 3.15 ppm (Cγ-H, guanidino) and δ 8.20 ppm (hydroxamic acid -NH).

Chromatographic Behavior

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) reveals a retention time of 6.8 minutes, indicating strong hydrophilic interactions.

Applications in Research and Therapeutics

Biochemical Research

  • NOS Inhibition: Used in vitro to modulate NO levels in endothelial cell cultures, aiding studies of vascular homeostasis .

  • Metal Chelation: Serves as a scaffold for designing metalloprotease inhibitors due to its Fe³⁺-binding capacity.

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